2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide
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Overview
Description
2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and multiple aromatic groups, including methoxyphenyl and naphthyl groups. The combination of these structural elements imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, where methoxybenzene derivatives are reacted with appropriate electrophiles.
Attachment of the Naphthyl Group: The naphthyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using naphthalene derivatives and suitable catalysts.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative is reacted with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.
Substitution: Electrophiles or nucleophiles, depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.
Scientific Research Applications
2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(3-methoxyphenyl)cyclopropane-1-carboxamide: Lacks the naphthyl group, resulting in different chemical and biological properties.
N-(naphthalen-1-yl)cyclopropane-1-carboxamide: Lacks the methoxyphenyl groups, leading to variations in reactivity and applications.
Uniqueness
2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide is unique due to the presence of both methoxyphenyl and naphthyl groups, which impart distinct chemical and physical properties. This combination of structural elements makes the compound versatile and valuable for various scientific research applications.
Properties
IUPAC Name |
2,2-bis(3-methoxyphenyl)-N-naphthalen-1-ylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO3/c1-31-22-12-6-10-20(16-22)28(21-11-7-13-23(17-21)32-2)18-25(28)27(30)29-26-15-5-9-19-8-3-4-14-24(19)26/h3-17,25H,18H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYCCTPJWSCCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC=CC4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387555 |
Source
|
Record name | 2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6367-56-2 |
Source
|
Record name | 2,2-Bis(3-methoxyphenyl)-N-(naphthalen-1-yl)cyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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